

An In-depth Technical Guide to the Physical Characteristics of Isopropylammonium Chloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isopropylamine hydrochloride*

Cat. No.: B099802

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of isopropylammonium chloride (IPACl). The information presented is intended for use in research, drug development, and other scientific applications where a detailed understanding of this compound's properties is essential.

Chemical Identity and Structure

Isopropylammonium chloride is an organic salt consisting of an isopropylammonium cation and a chloride anion. It is the hydrochloride salt of isopropylamine.

Identifier	Value
IUPAC Name	propan-2-ylazanium;chloride[1][2]
CAS Number	15572-56-2[1][2][3][4]
Molecular Formula	C ₃ H ₁₀ ClN[1][2][3][4]
SMILES	CC(C)[NH3+].[Cl-][2]
InChI	InChI=1S/C3H9N.CIH/c1-3(2)4;/h3H,4H2,1-2H3;1H[1][2][3][5]
InChIKey	ISYORFGKSZLPNW-UHFFFAOYSA-N[1][2][3][5]

Physicochemical Properties

The physical properties of isopropylammonium chloride are summarized in the table below. These characteristics are crucial for handling, storage, and application of the compound in a laboratory setting.

Property	Value	Source
Molecular Weight	95.57 g/mol	[1][2][3]
Appearance	White to off-white crystalline powder or solid	[1][3][5]
Melting Point	~160 °C	[1][3]
Boiling Point	Data not available for the salt; decomposes. The parent amine, isopropylamine, boils at 32.4 °C.[6]	N/A
Solubility	Soluble in water. Slightly soluble in methanol.	[3][7]
Stability	Hygroscopic; absorbs moisture from the air.[1][3][5]	N/A
Storage Temperature	Room temperature, under inert atmosphere.[3]	N/A

Experimental Protocols

Detailed methodologies for the synthesis and characterization of isopropylammonium chloride are critical for ensuring the quality and reproducibility of experimental results.

A common and straightforward method for the synthesis of isopropylammonium chloride is the acid-base reaction between isopropylamine and hydrochloric acid.[1][7]

Materials:

- Isopropylamine

- Hydrochloric acid (HCl), concentrated or as a solution in a suitable solvent (e.g., ethanol)
- Anhydrous ethanol (optional, as a solvent)
- Round-bottom flask
- Magnetic stirrer
- Dropping funnel
- Ice bath
- Rotary evaporator

Procedure:

- In a round-bottom flask, dissolve isopropylamine in anhydrous ethanol.
- Cool the flask in an ice bath to manage the exothermic nature of the reaction.
- Slowly add a stoichiometric amount of hydrochloric acid dropwise to the stirred isopropylamine solution.
- After the addition is complete, allow the reaction mixture to stir for an additional 1-2 hours at room temperature.
- Remove the solvent using a rotary evaporator to yield the solid isopropylammonium chloride product.
- The resulting solid can be further purified by recrystallization if necessary.

To confirm the identity and purity of the synthesized isopropylammonium chloride, the following characterization techniques are typically employed.[\[1\]](#)

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Purpose: To confirm the chemical structure of the compound.
- Method:

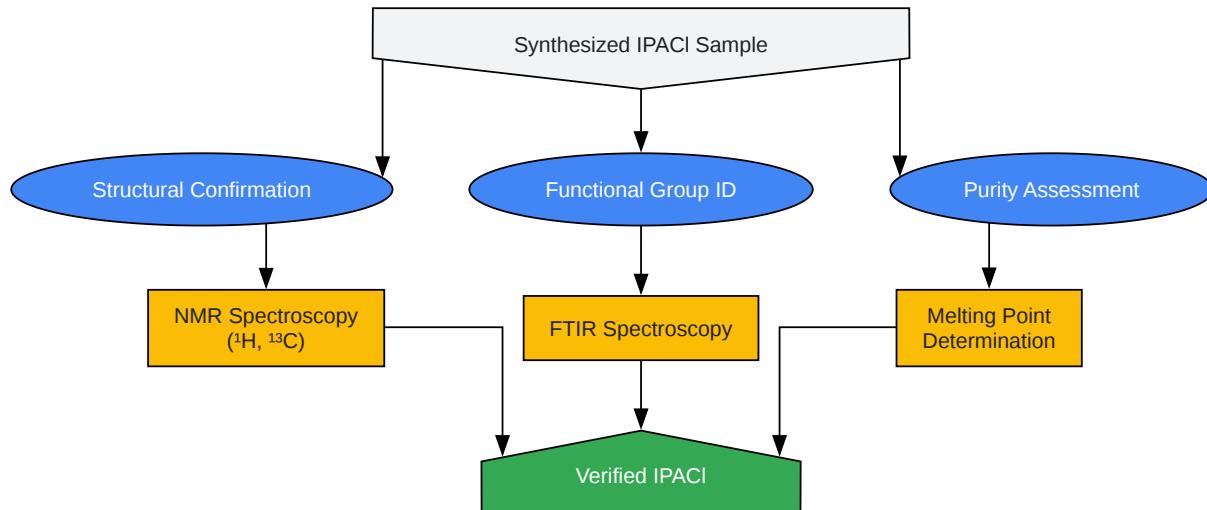
- Dissolve a small sample of the synthesized isopropylammonium chloride in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
- Transfer the solution to an NMR tube.
- Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
- The resulting spectra should be consistent with the expected chemical shifts and coupling patterns for the isopropylammonium cation.

3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

- Purpose: To identify the functional groups present in the molecule.
- Method:
 - Prepare a sample of the solid isopropylammonium chloride, typically as a KBr pellet or using an ATR (Attenuated Total Reflectance) accessory.
 - Record the infrared spectrum over a standard range (e.g., 4000-400 cm⁻¹).
 - The spectrum should show characteristic absorption bands for N-H bonds (in the ammonium group) and C-H bonds (in the isopropyl group).

3.2.3. Melting Point Determination

- Purpose: To assess the purity of the compound. A sharp melting point range is indicative of high purity.
- Method:
 - Load a small amount of the finely powdered, dry sample into a capillary tube.
 - Place the capillary tube in a melting point apparatus.
 - Heat the sample slowly and record the temperature at which the substance begins to melt and the temperature at which it is completely molten.


Diagrams

The following diagrams illustrate the synthesis and characterization workflow for isopropylammonium chloride.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for isopropylammonium chloride.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the characterization of isopropylammonium chloride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Isopropylammonium Chloride [benchchem.com]
- 2. Isopropylammonium chloride | C3H10ClN | CID 27399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ISOPROPYLAMINE HYDROCHLORIDE | 15572-56-2 [chemicalbook.com]
- 4. isopropylammonium chloride | 15572-56-2 [chemnet.com]
- 5. CAS 15572-56-2: isopropylammonium chloride | CymitQuimica [cymitquimica.com]
- 6. Isopropylamine - Sciencemadness Wiki [sciencemadness.org]
- 7. chembk.com [chembk.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Characteristics of Isopropylammonium Chloride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b099802#isopropylammonium-chloride-physical-characteristics>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com